Nifurimide

Beschreibung

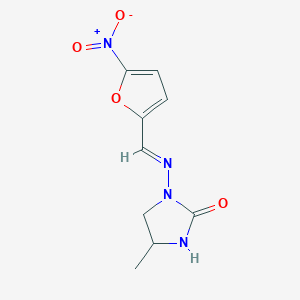

Nifurimide (CAS: 965-52-6) is a nitro-containing antimicrobial agent classified under the 5-nitrofuran derivatives. Its molecular formula is C₁₃H₁₅N₅O₆, and it is structurally characterized by a nitrofuran backbone with an imide functional group . The compound is synthesized through nitration of intermediates derived from the condensation of hydrazine derivatives with furan precursors, a process that retains antibacterial activity even when structural modifications are introduced . This compound exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, including Escherichia coli, Klebsiella, and Salmonella, but is ineffective against Pseudomonas aeruginosa . Its mechanism involves enzymatic reduction of the nitro group to generate reactive intermediates that disrupt bacterial DNA and metabolic pathways .

Structure

3D Structure

Eigenschaften

CAS-Nummer |

15179-96-1 |

|---|---|

Molekularformel |

C9H10N4O4 |

Molekulargewicht |

238.2 g/mol |

IUPAC-Name |

4-methyl-1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidin-2-one |

InChI |

InChI=1S/C9H10N4O4/c1-6-5-12(9(14)11-6)10-4-7-2-3-8(17-7)13(15)16/h2-4,6H,5H2,1H3,(H,11,14)/b10-4+ |

InChI-Schlüssel |

BJUPUKIYTMVLCW-ONNFQVAWSA-N |

SMILES |

CC1CN(C(=O)N1)N=CC2=CC=C(O2)[N+](=O)[O-] |

Isomerische SMILES |

CC1CN(C(=O)N1)/N=C/C2=CC=C(O2)[N+](=O)[O-] |

Kanonische SMILES |

CC1CN(C(=O)N1)N=CC2=CC=C(O2)[N+](=O)[O-] |

Andere CAS-Nummern |

21638-36-8 |

Synonyme |

Nifurimide |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nifurimide can be synthesized through the condensation of 5-nitrofurfural with compounds containing an amino (hydrazino) group. This reaction typically involves the use of hydrochloric acid as a catalyst .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Nifurimid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Der Nitrofuranring kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Die Nitrogruppe kann zu einer Aminogruppe reduziert werden.

Substitution: Der Furanring kann Substitutionsreaktionen mit verschiedenen Nukleophilen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder katalytische Hydrierung werden verwendet.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen oder sauren Bedingungen verwendet werden.

Hauptprodukte:

Oxidation: Produziert Furanderivate mit oxidierten funktionellen Gruppen.

Reduktion: Führt zur Bildung von Aminen.

Substitution: Führt zu substituierten Furanverbindungen mit verschiedenen funktionellen Gruppen

Wissenschaftliche Forschungsanwendungen

Nifurimid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Vorläufer für die Synthese anderer Nitrofuranderivate verwendet.

Biologie: Untersucht wegen seiner antibakteriellen Eigenschaften und des potenziellen Einsatzes zur Kontrolle bakterieller Infektionen.

Medizin: Untersucht wegen seiner potenziellen therapeutischen Wirkungen gegen verschiedene bakterielle Krankheitserreger.

Industrie: Im landwirtschaftlichen Sektor zur Kontrolle bakterieller Infektionen bei Nutztieren eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von Nifurimid beinhaltet die Redox-Biotransformation. Die Verbindung wird reduziert, um reaktive Zwischenprodukte zu bilden, die die bakterielle DNA und andere zelluläre Bestandteile schädigen können. Dieser Prozess stört den bakteriellen Stoffwechsel und führt zum Zelltod .

Ähnliche Verbindungen:

Nitrofurantoin: Ein weiteres Nitrofuranderivat mit ähnlichen antibakteriellen Eigenschaften.

Furazolidon: Zur Behandlung bakterieller und protozoischer Infektionen eingesetzt.

Nitrofurazon: Als topisches Antibiotikum eingesetzt.

Eindeutigkeit: Nifurimid ist einzigartig aufgrund seiner spezifischen Anwendung bei der Kontrolle von Salmonella choleraesuis bei Schweinen. Sein Redox-Biotransformationsmechanismus wird mit anderen Nitrofuranderivaten geteilt, aber seine spezifische Struktur und sein Reaktivitätsprofil machen es für diesen Zweck besonders effektiv .

Wirkmechanismus

The mechanism of action of nifurimide involves red-ox biotransformation. The compound undergoes reduction to form reactive intermediates that can damage bacterial DNA and other cellular components. This process disrupts bacterial metabolism and leads to cell death .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Nifurimide belongs to a family of nitrofuran-based antibiotics. Below is a comparative analysis with key analogues:

Table 1: Structural and Regulatory Comparison of this compound and Analogues

Key Observations :

Structural Similarities :

- This compound shares its core nitrofuran structure with Nifuratel and Nifuroxazide, but differs in substituents. For example, this compound’s imide group contrasts with Nifuroxazide’s hydrazide moiety .

- Despite identical CAS numbers, this compound and Nifuratel are distinct compounds; this likely reflects a database error .

Pharmacological Differences :

- Spectrum : this compound lacks the antifungal activity of Nifuratel but shows superior efficacy against Shigella compared to Nifurethazone .

- Resistance Profile : Unlike older nitrofurans (e.g., Nitrofurantoin), this compound maintains activity against strains resistant to sulfonamides and tetracyclines .

Functional Comparison with Non-Nitrofuran Analogues

This compound’s functional analogues include nitroimidazoles (e.g., Metronidazole) and quinolones (e.g., Ciprofloxacin):

Table 2: Functional Comparison

| Property | This compound | Metronidazole | Ciprofloxacin |

|---|---|---|---|

| Target | Bacterial DNA/enzymes | Anaerobic pathogens | DNA gyrase |

| Spectrum | Gram±, limited anaerobes | Anaerobes, protozoa | Broad Gram±, some Gram- |

| Resistance | Low | Moderate | High (increasing) |

Key Insight: this compound’s nitro group mechanism is less prone to resistance than quinolones but lacks the anaerobic coverage of nitroimidazoles .

Regulatory and Industrial Status

Research Findings and Limitations

- Efficacy : In vitro studies show this compound’s MIC (Minimum Inhibitory Concentration) for E. coli is 2–4 µg/mL, outperforming Nifurethazone (8–16 µg/mL) .

- Synthesis Challenges : The nitration step in this compound’s synthesis requires precise control to avoid byproducts like nitroso derivatives, which reduce efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.